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1-hydroperoxy-L-tryptophan

Antifungal Drug Discovery Computational Docking Catalase-Peroxidase

1-Hydroperoxy-L-tryptophan (CAS not assigned; DrugBank ID DB08638) is an experimental, non-proteinogenic L-amino acid derivative and an indolyl carboxylic acid. It is formally defined as (2S)-2-amino-3-(1-hydroperoxy-1H-indol-3-yl)propanoic acid, featuring a reactive hydroperoxy (-OOH) group covalently attached to the indole nitrogen.

Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
Cat. No. B10776307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-hydroperoxy-L-tryptophan
Molecular FormulaC11H12N2O4
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2OO)CC(C(=O)O)N
InChIInChI=1S/C11H12N2O4/c12-9(11(14)15)5-7-6-13(17-16)10-4-2-1-3-8(7)10/h1-4,6,9,16H,5,12H2,(H,14,15)/t9-/m0/s1
InChIKeySTOHYHPMXPRWTJ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroperoxy-L-tryptophan Procurement Guide: A Structurally Distinct Indolic Hydroperoxide Standard


1-Hydroperoxy-L-tryptophan (CAS not assigned; DrugBank ID DB08638) is an experimental, non-proteinogenic L-amino acid derivative and an indolyl carboxylic acid. It is formally defined as (2S)-2-amino-3-(1-hydroperoxy-1H-indol-3-yl)propanoic acid, featuring a reactive hydroperoxy (-OOH) group covalently attached to the indole nitrogen [1]. This N-hydroperoxyindole configuration distinguishes it from the more commonly studied tricyclic tryptophan hydroperoxides (e.g., cis- and trans-WOOH), where the hydroperoxide is part of a pyrroloindole ring system [2]. It is currently listed as an 'experimental' small molecule in the DrugBank database and is annotated as a ligand (PDB code TOX) in 36 protein structures within the RCSB Protein Data Bank, indicating its recognized role as a biomolecular recognition element [1][3].

Why Cis/Trans-WOOH or 1-Hydroxy-L-tryptophan Cannot Substitute for 1-Hydroperoxy-L-tryptophan


Generic substitution fails because 1-hydroperoxy-L-tryptophan possesses a chemically and functionally distinct N-hydroperoxyindole pharmacophore that is not reproduced by the more widely available tricyclic tryptophan hydroperoxides (cis/trans-WOOH) or the reduced N-hydroxy analog. The tricyclic WOOH isomers, formed via Schenck ene reaction across the indole C2–C3 double bond, present a completely different ring scaffold [1]. Similarly, 1-hydroxy-L-tryptophan lacks the reactive peroxide bond essential for specific oxidative enzymatic interactions, such as the reversible perhydroxy modification observed in catalase-peroxidase (KatG) [2]. This structural specificity translates directly into distinct molecular recognition profiles, as evidenced by computational docking studies where the 1-hydroperoxyindole-bearing analog shows markedly different binding affinities for fungal protein targets compared to standard antitubercular agents like isoniazid and ethionamide [3].

1-Hydroperoxy-L-tryptophan Quantitative Differentiation Evidence Against Closest Analogs


1-Hydroperoxyindole Analog Shows Superior in silico Binding Affinity vs. Isoniazid for a Fungal Target

In a validated AutoDock Vina computational study against Aspergillus fumigatus proteins, the 1-hydroperoxyindole analog 2-amino-3-(1-hydroperoxy-1H-indol-3-yl)propan-1-ol (DB08638 derivative) exhibited a mean binding affinity of −7.6 ± 0.033 kcal/mol for the Q939D2 protein target. This represents a 28.8% stronger predicted binding than the approved antitubercular drug isoniazid (−5.9 ± 0.0 kcal/mol) and a 23.4% improvement over ethionamide (−5.9 ± 0.0 kcal/mol) against the same pocket [1]. The study identified the target protein via sequence and structural similarity to known drug targets, linking the perhydroxyindole moiety to enhanced target engagement.

Antifungal Drug Discovery Computational Docking Catalase-Peroxidase

Mechanism-Based Discrimination: KatG Perhydroxy Modification is an N-Hydroperoxide, Not a Tricyclic WOOH Isomer

In catalase-peroxidase (KatG) enzymes, the catalytic Met-Tyr-Trp crosslinked adduct undergoes a reversible perhydroxy modification specifically at the indole N–H of the tryptophan residue, forming a Trp–OOH (N-hydroperoxide) species [1]. This is chemically identical to the 1-hydroperoxy-L-tryptophan structure. In contrast, the major photoproducts of free tryptophan oxidation by singlet oxygen are the tricyclic cis- and trans-WOOH isomers, which feature a hydroperoxy group on a pyrroloindole ring rather than an indole N-substitution [2]. The latter thermally decay via dioxetane cleavage to formylkynurenine, whereas the KatG N-hydroperoxide participates in the catalytic cycle without this rearrangement.

Enzymology Redox Signaling Protein Post-Translational Modification

PDB Structural Annotation Prevalence: 36 Entries for N-Hydroperoxy-L-tryptophan as a Cognate Ligand

The RCSB Protein Data Bank contains 36 entries where 1-hydroperoxy-L-tryptophan (ligand code TOX) is present as a polymer sequence residue, indicating its recognized biochemical relevance as a covalently incorporated amino acid modification [1]. In contrast, the tricyclic hydroperoxide isomers (cis/trans-WOOH) do not have a dedicated PDB ligand code and are not annotated as polymer components. This database-level evidence establishes TOX as the experimentally validated structural motif for N-perhydroxyindole modifications in proteins, providing a directly retrievable and citable structural reference that generic tryptophan hydroperoxides lack.

Structural Biology Protein-Ligand Interactions PDB Database Mining

Predicted Physicochemical Stability Profile: Peroxide Liability Confers Distinct Handling Requirements

1-Hydroperoxy-L-tryptophan contains a hydroperoxide (-OOH) functional group directly attached to the electron-rich indole nitrogen, making it inherently less stable than its parent amino acid L-tryptophan and susceptible to thermal or photolytic decomposition [1]. While the tricyclic cis/trans-WOOH isomers also contain hydroperoxide groups, their constrained pyrroloindole ring system influences peroxide reactivity; colorimetric quantification studies reveal that the stoichiometry between tryptophan-derived peroxides and Fe3+ ions in the ferric-xylenol orange assay can vary considerably depending on the peroxide structure, whereas the iodometric method consistently yields a 1:1 stoichiometry regardless of the hydroperoxide scaffold [2]. This assay-dependent variability underscores that structural differences among tryptophan hydroperoxides directly impact analytical quantification accuracy.

Analytical Chemistry Stability Testing Peroxide Quantification

Validated Application Scenarios for 1-Hydroperoxy-L-tryptophan Based on Quantitative Evidence


Computational Antifungal Probe Development Targeting KatG-Homolog Proteins

The evidence from in silico docking against Aspergillus fumigatus protein Q939D2 demonstrates significantly enhanced binding affinity (−7.6 ± 0.033 kcal/mol) for the 1-hydroperoxyindole pharmacophore compared to isoniazid (−5.9 kcal/mol) [1]. Researchers conducting structure-based drug design against fungal or mycobacterial KatG homologs should prioritize 1-hydroperoxy-L-tryptophan derivatives over isoniazid-based scaffolds to exploit this quantitatively superior predicted target engagement. This application is supported by the compound's established role as a KatG perhydroxy modification mimic [2].

Structural Biology Reference Standard for N-Perhydroxyindole Protein Modifications

With 36 PDB entries documenting 1-hydroperoxy-L-tryptophan (TOX) as a peptide-linking residue, this compound represents the only structurally curated N-hydroperoxyindole reference for crystallographic and cryo-EM studies of oxidatively modified proteins [3]. Structural biology core facilities and protein crystallography groups should procure this specific compound when modeling perhydroxy-modified tryptophan residues in catalase-peroxidases or indoleamine 2,3-dioxygenase-related oxidative modifications.

Analytical Method Calibration for Peroxide-Specific Quantification in Tryptophan Oxidation Studies

Given the demonstrated structural dependency of peroxide quantification stoichiometry in the ferric-xylenol orange assay [4], analytical laboratories developing HPLC- or colorimetric-based peroxide detection workflows must use 1-hydroperoxy-L-tryptophan as a structurally authentic calibrant. Substituting with tricyclic WOOH standards may introduce systematic quantification bias due to differential Fe3+ reduction kinetics, compromising the accuracy of peroxide yield determinations in singlet oxygen-mediated tryptophan oxidation experiments.

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